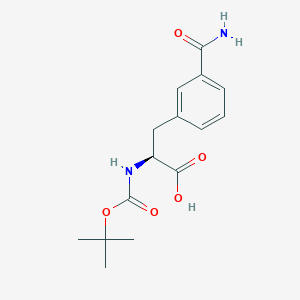
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid, commonly referred to by its chemical name, is an amino acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on specific biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 308.33 g/mol
- CAS Number : 943449-15-8
- Purity : Typically 95% in commercial preparations .
The biological activity of this compound can be attributed to its structural components, particularly the carbamoyl and amino groups. These groups are known to interact with various biological targets, including enzymes and receptors.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. In a study involving derivatives of carbamate compounds, it was noted that some exhibited significant AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM . This suggests potential use in treating conditions related to cholinergic dysfunction.
- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Study: AChE Inhibition
In a specific case study examining the effects of various carbamate derivatives on AChE activity, it was found that certain structural modifications significantly enhanced inhibitory potency. For instance, compounds with aromatic moieties showed stronger interactions at the enzyme's peripheral anionic site, leading to more effective inhibition compared to established drugs like rivastigmine .
科学的研究の応用
1.1. Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets:
- Anticancer Agents : Research indicates that derivatives of this compound have shown potential in targeting cancer cells by inhibiting specific pathways involved in tumor growth .
- Anti-inflammatory Drugs : The compound's ability to modulate immune responses makes it a candidate for developing new anti-inflammatory medications .
1.2. Peptide Synthesis
Due to the presence of the tert-butoxycarbonyl (Boc) protecting group, this compound is commonly used in peptide synthesis. The Boc group facilitates the selective protection of amino groups during the formation of peptide bonds:
- Solid-phase peptide synthesis (SPPS) : This compound can be incorporated into peptides, allowing for the development of novel therapeutic peptides with enhanced stability and bioactivity .
2.1. Enzyme Inhibition Studies
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid has been studied for its effects on various enzymes:
- Protease Inhibitors : The compound has shown promise in inhibiting proteases, which are crucial for many biological processes, including viral replication and protein turnover .
2.2. Molecular Modeling and Drug Design
The compound's structural characteristics make it a valuable tool in computational drug design:
- Molecular Docking Studies : Researchers utilize this compound to model interactions with target proteins, aiding in the identification of potential drug candidates .
3.1. Synthesis of Antitumor Agents
A study demonstrated the synthesis of a series of antitumor agents derived from this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for further development .
3.2. Development of Novel Peptides
In another case, researchers successfully synthesized a peptide using this compound as a building block, which showed enhanced binding affinity to a target receptor involved in inflammatory responses. This study underscores the utility of this compound in creating biologically active peptides .
Summary Table
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Inhibits tumor growth |
| Pharmaceutical Development | Anti-inflammatory drugs | Modulates immune response |
| Biochemical Research | Enzyme inhibition studies | Potential protease inhibitor |
| Biochemical Research | Molecular modeling | Aids drug candidate identification |
| Case Study | Antitumor agent synthesis | Significant cytotoxicity |
| Case Study | Novel peptide development | Enhanced receptor binding |
特性
IUPAC Name |
(2S)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCVUPCEXUFGD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













